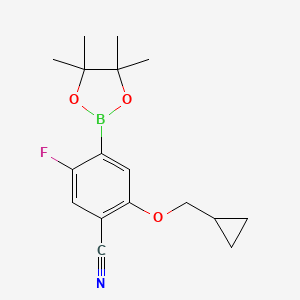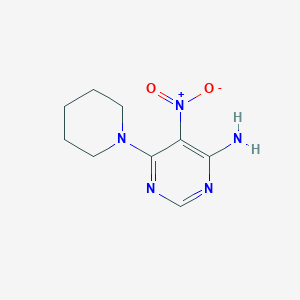
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazolinone derivatives are synthesized through various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, leading to the formation of quinazolin-2-ones among other heterocyclic compounds. This process involves cyclization-alkoxycarbonylation reactions that yield a variety of products depending on the reaction conditions and substrates used (Costa et al., 2004). Additionally, the synthesis of 2-sulfanyl-substituted quinazolinones demonstrates their potential in generating compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Biological Applications
Quinazolinone derivatives exhibit a range of biological activities. For instance, certain synthesized quinazolinones have shown analgesic and anti-inflammatory properties, suggesting their utility in developing new pharmacological agents (Alagarsamy et al., 2009). Furthermore, studies on triazoloquinazolinones reveal their potential as H1-antihistaminic agents, offering a new class of compounds for allergy treatment with minimal sedative effects (Alagarsamy et al., 2007).
Anticancer Activity
Quinazolinone derivatives have been evaluated for their anticancer properties, particularly in targeting EGFR-tyrosine kinase. This highlights their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-cyclohexylpiperazine-1-carboxylic acid with 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": [ "4-cyclohexylpiperazine-1-carboxylic acid", "3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium hydroxide (NaOH)", "hydrogen peroxide (H2O2)", "acetic acid" ], "Reaction": [ "Step 1: Activation of 4-cyclohexylpiperazine-1-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester.", "Step 2: Addition of 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one to the reaction mixture and stirring at room temperature for several hours to allow for condensation.", "Step 3: Workup of the reaction mixture with DCM and water, followed by purification of the crude product by column chromatography.", "Step 4: Oxidation of the resulting thioether with H2O2 in acetic acid to form the desired product.", "Step 5: Purification of the product by recrystallization from diethyl ether." ] } | |
CAS-Nummer |
403728-21-2 |
Molekularformel |
C22H30N4O2S |
Molekulargewicht |
414.57 |
IUPAC-Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H30N4O2S/c1-2-10-26-21(28)18-9-8-16(15-19(18)23-22(26)29)20(27)25-13-11-24(12-14-25)17-6-4-3-5-7-17/h8-9,15,17H,2-7,10-14H2,1H3,(H,23,29) |
InChI-Schlüssel |
WSLMRHBCJNJJFF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)
![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
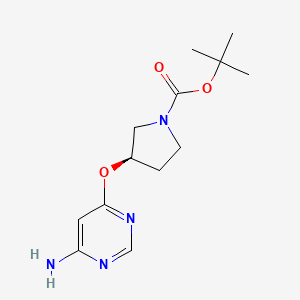
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)
![N-[[3-(2-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2536092.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)
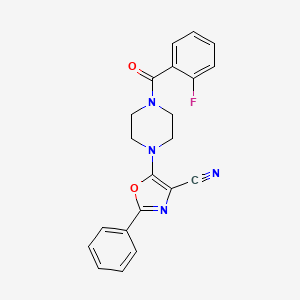
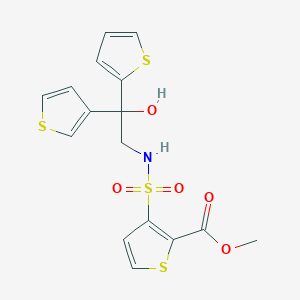
![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)
